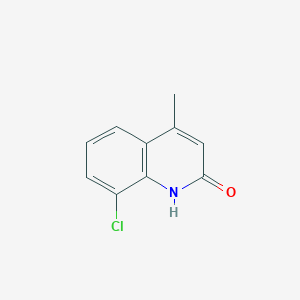
8-Chloro-4-methylquinolin-2(1H)-one
Vue d'ensemble
Description
8-Chloro-4-methylquinolin-2(1H)-one is a chemical compound with the molecular formula C10H8ClNO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Analyse Biochimique
Biochemical Properties
8-Chloro-4-methylquinolin-2-OL plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with adenine deaminase (ADA), an enzyme essential to purine metabolism . This interaction can lead to the inhibition of ADA, resulting in elevated intracellular levels of dATP, which may block DNA synthesis through the inhibition of ribonucleotide reductase . Additionally, 8-Chloro-4-methylquinolin-2-OL can interact with other proteins and enzymes, influencing their activity and stability.
Cellular Effects
8-Chloro-4-methylquinolin-2-OL has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with ADA can lead to the inhibition of RNA synthesis and selective depletion of CD26+ lymphocytes . These effects can alter cellular metabolism and gene expression, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of 8-Chloro-4-methylquinolin-2-OL involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to ADA, inhibiting its activity and leading to elevated levels of dATP . This inhibition can block DNA synthesis and affect RNA synthesis, resulting in significant changes in gene expression and cellular function. Additionally, 8-Chloro-4-methylquinolin-2-OL may interact with other enzymes and proteins, further influencing cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Chloro-4-methylquinolin-2-OL can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 8-Chloro-4-methylquinolin-2-OL remains stable under specific storage conditions, such as inert atmosphere and room temperature . Its degradation over time can lead to reduced efficacy and altered cellular responses.
Metabolic Pathways
8-Chloro-4-methylquinolin-2-OL is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s interaction with ADA is a key aspect of its metabolic activity . This interaction can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, 8-Chloro-4-methylquinolin-2-OL may interact with other metabolic enzymes, further impacting metabolic pathways and cellular function.
Transport and Distribution
The transport and distribution of 8-Chloro-4-methylquinolin-2-OL within cells and tissues are crucial for its activity and function. The compound can be transported across cell membranes and distributed to various cellular compartments. It may interact with transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s efficacy and overall cellular responses.
Subcellular Localization
8-Chloro-4-methylquinolin-2-OL exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-4-methylquinolin-2(1H)-one typically involves the chlorination of 4-methylquinolin-2(1H)-one. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination at the 8-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Chloro-4-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups such as amines, thiols, or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, thiols, or alcohols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, amines, alcohols, and various substituted quinoline derivatives.
Applications De Recherche Scientifique
8-Chloro-4-methylquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Chloro-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity.
Comparaison Avec Des Composés Similaires
8-Chloro-4-methylquinolin-2(1H)-one can be compared with other quinoline derivatives such as:
8-Chloroquinoline: Similar in structure but lacks the methyl group at the 4-position.
4-Methylquinoline: Lacks the chlorine atom at the 8-position.
Quinoline N-oxides: Oxidized derivatives with different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
8-chloro-4-methyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-5-9(13)12-10-7(6)3-2-4-8(10)11/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUQBHSURCBJSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653791 | |
| Record name | 8-Chloro-4-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54904-38-0 | |
| Record name | 8-Chloro-4-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Pyridin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B2606716.png)
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2606718.png)
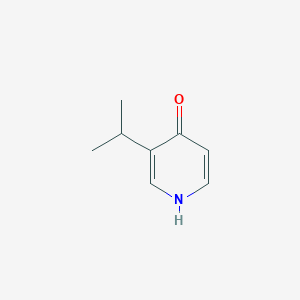
![[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2606721.png)
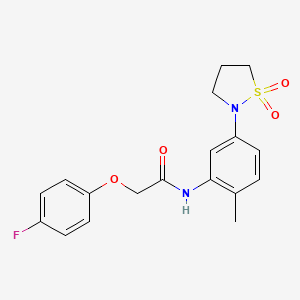
![2-{5-[(1-methanesulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B2606724.png)
![(E)-ethyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2606725.png)
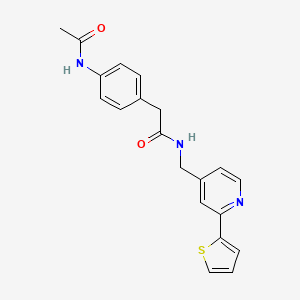
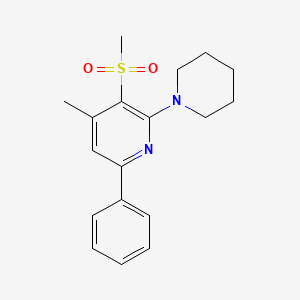
![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2606731.png)
![1-(4-Chlorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2606732.png)
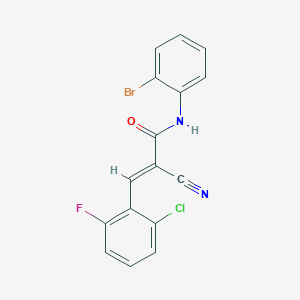
![N-[[4-(difluoromethylsulfanyl)phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B2606736.png)
![2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 3-bromobenzoate](/img/structure/B2606737.png)
